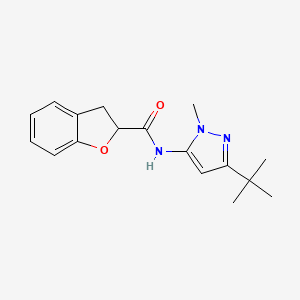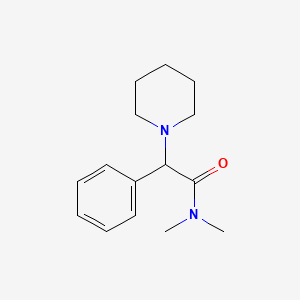
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MTM, is a compound that has been extensively studied for its potential applications in scientific research. MTM is a synthetic compound that belongs to the family of chromene derivatives. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not yet fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to interact with certain receptors, such as the sigma-1 receptor, which is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor properties, inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have antiviral properties, inhibiting the replication of certain viruses, such as HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied, and its biochemical and physiological effects are well understood, making it a reliable compound for research. However, there are also limitations to using N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments. Its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of research is the development of N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide and its interactions with cellular targets. N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide also has potential applications in the development of new therapies for cancer, inflammation, and viral infections, and further studies are needed to explore these potential applications.
Synthesis Methods
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis of N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with thiophen-2-ylmethylamine to form the intermediate compound, which is then reacted with N-methylisatoic anhydride to produce the final product, N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide.
Scientific Research Applications
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been used to study the effects of chromene derivatives on various biological systems and has shown promising results in several areas of research.
properties
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-17(10-14-6-4-8-20-14)16(18)13-9-12-5-2-3-7-15(12)19-11-13/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQRTLIEQILMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)